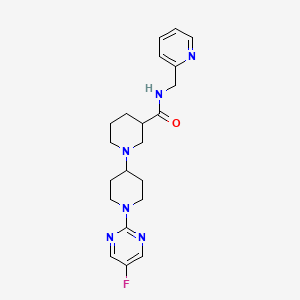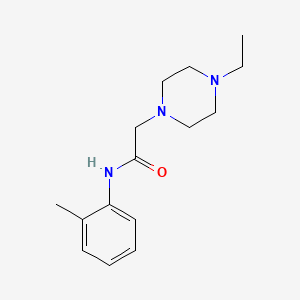![molecular formula C15H19ClFNO2 B5371587 2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride](/img/structure/B5371587.png)
2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride is a chemical compound that has been extensively studied in the field of pharmacology and medicine. It is commonly referred to as FTY720 or Fingolimod and is used in the treatment of multiple sclerosis (MS). This compound has shown great promise in the treatment of MS, which is a chronic autoimmune disorder that affects the central nervous system.
Wirkmechanismus
FTY720 works by binding to sphingosine-1-phosphate receptors, which are found on the surface of immune cells. This binding prevents the immune cells from leaving the lymph nodes and entering the bloodstream, which helps to reduce inflammation and prevent damage to the nervous system. FTY720 also has an effect on the blood-brain barrier, which helps to prevent immune cells from entering the central nervous system.
Biochemical and Physiological Effects:
FTY720 has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and prevent damage to the nervous system in 2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride patients. FTY720 has also been shown to have an effect on the immune system, which helps to prevent the activation of immune cells that can cause damage to the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
FTY720 has a number of advantages for lab experiments. It is a highly pure compound that can be easily synthesized in large quantities. FTY720 has also been extensively studied, which makes it a well-understood compound. However, FTY720 has some limitations for lab experiments. It is a complex compound that requires specialized equipment and expertise to synthesize. FTY720 is also a highly regulated compound due to its potential therapeutic applications.
Zukünftige Richtungen
There are a number of future directions for the study of FTY720. One area of research is the development of new synthetic methods for the compound. Another area of research is the study of FTY720 in combination with other drugs for the treatment of 2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride. Additionally, there is ongoing research into the potential therapeutic applications of FTY720 in other autoimmune disorders and inflammatory diseases.
Synthesemethoden
The synthesis of FTY720 involves the reaction of 2-amino-2-methyl-1-propanol with 2,3-epoxy-1-propanol in the presence of a catalyst. The resulting product is then treated with 4-fluorobenzaldehyde and 2-furaldehyde to yield the final product, FTY720. This synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
FTY720 has been extensively studied in the field of pharmacology and medicine due to its potential therapeutic applications. It has been found to be effective in the treatment of 2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride, which is a chronic autoimmune disorder that affects the central nervous system. FTY720 works by modulating the immune system, which helps to reduce inflammation and prevent damage to the nervous system.
Eigenschaften
IUPAC Name |
2-[[5-(4-fluorophenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO2.ClH/c1-2-13(10-18)17-9-14-7-8-15(19-14)11-3-5-12(16)6-4-11;/h3-8,13,17-18H,2,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCKBPCGNCEBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=C(O1)C2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile](/img/structure/B5371504.png)
![3,7-dimethyl-11-[3-(1H-tetrazol-1-yl)propanoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5371517.png)


![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5371535.png)
![2-{[4-cyano-1-(2-thienyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]thio}acetamide](/img/structure/B5371540.png)
![4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-1,2-phenylene diacetate](/img/structure/B5371541.png)
![3-(4-chlorophenyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5371549.png)

![ethyl 3-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B5371559.png)
![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-methyl-3-nitrobenzohydrazide](/img/structure/B5371573.png)
![N~4~-{4-[(cyclohexylamino)sulfonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5371580.png)
![2-[(4-propoxybenzoyl)amino]benzoic acid](/img/structure/B5371583.png)
![ethyl 3-[7-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5371595.png)